molecular formula C8H8ClNO3S B2453574 2-Anilino-2-oxoethanesulfonyl chloride CAS No. 159215-12-0

2-Anilino-2-oxoethanesulfonyl chloride

Cat. No. B2453574
CAS RN: 159215-12-0
M. Wt: 233.67
InChI Key: RGNGTAQLFUHOTI-UHFFFAOYSA-N
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Description

2-Anilino-2-oxoethanesulfonyl chloride, also known as Fmoc-Cl, is a chemical compound that is widely used in peptide synthesis. It is a derivative of the amino acid phenylalanine and is used as a protecting group for the N-terminus of amino acids in solid-phase peptide synthesis. The compound has gained popularity due to its stability, ease of use, and compatibility with a wide range of amino acids.

Scientific Research Applications

Reactivity and Synthesis

2-Anilino-2-oxoethanesulfonyl chloride and similar compounds have been extensively studied for their reactivity, particularly in the formation of complex chemical structures. For instance, disulfonyl chlorides, structurally related to this compound, have been analyzed for their reactivity with aniline, revealing insights based on AM1 semiempirical quantum-chemical calculations (Kustova & Sundeeva, 2003). Furthermore, the heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines presents a novel method for synthesizing derivatives of 1,2,4-benzothiadiazine 1,1-dioxide, showcasing the versatility of these compounds in creating heterocyclic structures (Shalimov et al., 2016).

Photoreactivity and Environmental Implications

The photochlorination of aniline, a reaction pertinent to the behavior of this compound derivatives, was studied under simulated solar light irradiation, revealing the formation of chloroanilines and outlining a possible photochemical path for aniline-based aromatic amines in aqueous solutions (Wu & Hu, 2012). This kind of research is crucial for understanding the environmental fate and transformation of these chemical species.

Protective Group Chemistry

2-(Phenylseleno)ethanesulfonamide, a compound with a functional group similar to this compound, has been employed as a novel protecting group for aniline. This compound showcases its stability under various conditions and can be deprotected by a radical reaction, which is significant for synthetic chemistry applications (Kihara et al., 2016).

Aniline Complex Formation and Characterization

The formation and characterization of anilinium chloride adducts, such as 4-bromo-N-phenylbenzenesulfonamide, involve intricate hydrogen-bonded motifs, providing insights into the molecular interactions and structural properties of these compounds (Gelbrich et al., 2006).

Kinetic Studies and Reaction Mechanisms

Kinetic studies of reactions involving compounds like this compound provide fundamental insights into their reaction mechanisms. For example, the kinetics of reactions between aniline and benzoyl chloride were investigated in a microstructured chemical system, highlighting the complexity of these reactions and the need for accurate kinetic models (Wang et al., 2015).

properties

IUPAC Name

2-anilino-2-oxoethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c9-14(12,13)6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNGTAQLFUHOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159215-12-0
Record name (phenylcarbamoyl)methanesulfonyl chloride
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